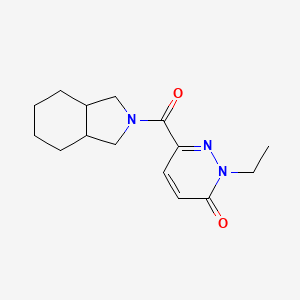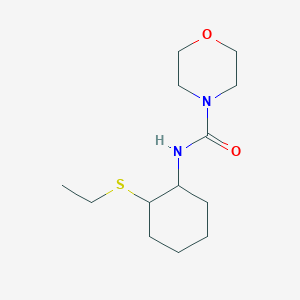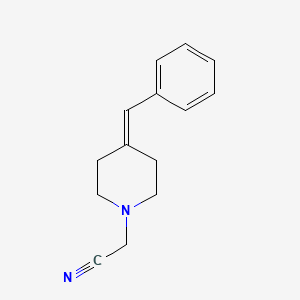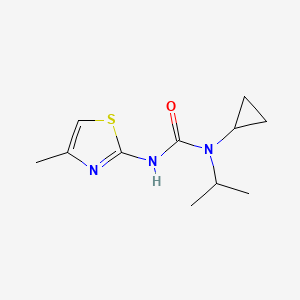![molecular formula C14H23N3S B7584267 4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole, also known as MTSET, is a chemical compound that has been widely used in scientific research. It belongs to the class of spirocyclic compounds and has been synthesized using various methods.
Mechanism of Action
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole modifies cysteine residues in proteins by forming a covalent bond with the thiol group of the cysteine residue. This modification can result in changes in protein conformation, activity, and function. The mechanism of action of this compound is dependent on the specific protein being studied and the location of the cysteine residue being modified.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the protein being studied. For example, this compound has been shown to inhibit the activity of the voltage-gated potassium channel, Kv2.1, by modifying a specific cysteine residue. This compound has also been shown to activate the cystic fibrosis transmembrane conductance regulator (CFTR) by modifying a specific cysteine residue.
Advantages and Limitations for Lab Experiments
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole is a valuable tool for studying protein structure and function, as it allows for the specific modification of cysteine residues in proteins. However, there are limitations to its use. This compound can modify cysteine residues that are not solvent-exposed, which can limit its usefulness in certain proteins. Additionally, the effects of this compound modification on protein function can be difficult to predict, and may depend on the specific protein being studied.
Future Directions
There are many potential future directions for the use of 4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole in scientific research. One potential direction is the development of new methods for the selective modification of cysteine residues in proteins. Additionally, this compound could be used in conjunction with other chemical probes to study protein structure and function in greater detail. Finally, the use of this compound in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, could provide new insights into the structure and function of proteins.
Synthesis Methods
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole has been synthesized using various methods, including the reaction of 4-methyl-1,3-thiazole with N-bromosuccinimide and N-tert-butoxycarbonyl-1,2-diaminopropane, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methyl-1,3-thiazole with 1,2-diaminopropane, followed by the reaction with N-tert-butoxycarbonyl chloride and N-bromosuccinimide. The resulting product is then reduced with sodium borohydride.
Scientific Research Applications
4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole has been widely used in scientific research as a tool for studying protein structure and function. It is commonly used as a chemical probe to modify cysteine residues in proteins, which can help to elucidate the role of specific cysteine residues in protein function. This compound has also been used to study the structure and function of ion channels, enzymes, and receptors.
Properties
IUPAC Name |
4-[(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3S/c1-16-7-8-17(9-13-10-18-12-15-13)14(11-16)5-3-2-4-6-14/h10,12H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKROVDGNPKGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCCC2)CC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)

![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)

![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)

![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)

![5-[(4-Benzylidenepiperidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7584252.png)

